molecular formula C21H27N7O2 B13370460 N-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-N-[2-(1H-indol-3-yl)ethyl]amine

N-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-N-[2-(1H-indol-3-yl)ethyl]amine

Cat. No.: B13370460
M. Wt: 409.5 g/mol
InChI Key: UPWIIBKKTFUJNQ-UHFFFAOYSA-N
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Description

N-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-N-[2-(1H-indol-3-yl)ethyl]amine: is a complex organic compound that features a triazine ring substituted with morpholine groups and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-N-[2-(1H-indol-3-yl)ethyl]amine typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution with Morpholine Groups: The triazine core is then substituted with morpholine groups using nucleophilic substitution reactions.

    Attachment of the Indole Moiety: The final step involves the attachment of the indole moiety to the triazine core through a coupling reaction, often facilitated by a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-N-[2-(1H-indol-3-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the morpholine and indole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-N-[2-(1H-indol-3-yl)ethyl]amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe due to its unique structure.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.

    Industry: The compound could be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-N-[2-(1H-indol-3-yl)ethyl]amine involves its interaction with molecular targets such as enzymes and receptors. The triazine and indole moieties play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-N-[2-(1H-indol-3-yl)ethyl]amine: can be compared with other triazine and indole derivatives.

    4-Methoxyphenethylamine: Another compound with a similar structure but different functional groups.

    4,4’-Difluorobenzophenone: A compound with a different core structure but similar functional applications.

Uniqueness

The uniqueness of this compound lies in its combination of the triazine and indole moieties, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C21H27N7O2

Molecular Weight

409.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C21H27N7O2/c1-2-4-18-17(3-1)16(15-23-18)5-6-22-19-24-20(27-7-11-29-12-8-27)26-21(25-19)28-9-13-30-14-10-28/h1-4,15,23H,5-14H2,(H,22,24,25,26)

InChI Key

UPWIIBKKTFUJNQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NCCC3=CNC4=CC=CC=C43)N5CCOCC5

Origin of Product

United States

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